molecular formula C21H15N3O4 B11546809 2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11546809
M. Wt: 373.4 g/mol
InChI Key: LISWKLCQPSFZCL-UHFFFAOYSA-N
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Description

2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL: is a complex organic compound that features a benzoxazole ring, a nitrophenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor, such as benzaldehyde, using a mixture of concentrated nitric acid and sulfuric acid.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the nitrophenyl derivative in the presence of a base, such as sodium hydroxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features can be optimized to improve pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENOL
  • 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOL
  • 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL

Uniqueness

The uniqueness of 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the nitro group, in particular, provides opportunities for further functionalization and modification, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-methyl-1,3-benzoxazol-2-yl)-4-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C21H15N3O4/c1-13-3-2-4-19-20(13)23-21(28-19)17-11-15(7-10-18(17)25)22-12-14-5-8-16(9-6-14)24(26)27/h2-12,25H,1H3

InChI Key

LISWKLCQPSFZCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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